molecular formula C11H14ClNO4S B14904472 Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate

Cat. No.: B14904472
M. Wt: 291.75 g/mol
InChI Key: ZUSSKJYWNNTTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate is a sulfonamide-containing ester derivative characterized by a 4-chlorophenyl group attached to a sulfonamido moiety, which is further linked to a propanoate ethyl ester backbone. Its synthesis typically involves multi-step reactions starting from imine precursors, followed by functionalization with phosphoryl or aryl groups (). The 4-chlorophenyl substituent enhances lipophilicity and may influence bioactivity by modulating electronic or steric interactions with biological targets.

Properties

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

ethyl 3-[(4-chlorophenyl)sulfonylamino]propanoate

InChI

InChI=1S/C11H14ClNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3

InChI Key

ZUSSKJYWNNTTFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This one-step method involves the nucleophilic attack of ethyl 3-aminopropanoate on 4-chlorobenzenesulfonyl chloride in the presence of a base. Pyridine or triethylamine is typically employed to neutralize HCl generated during the reaction.

Procedure:

  • Dissolve ethyl 3-aminopropanoate (1.0 eq) in anhydrous dichloromethane (DCM).
  • Add 4-chlorobenzenesulfonyl chloride (1.1 eq) dropwise at 0°C under nitrogen.
  • Introduce pyridine (1.5 eq) and stir at room temperature for 12 hours.
  • Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexanes:ethyl acetate, 7:3).

Key Data:

  • Yield: 78–85%
  • Purity (HPLC): >98%
  • Reaction Time: 12–16 hours

Optimization Insights

  • Base Selection: Pyridine outperforms triethylamine in suppressing side reactions, such as sulfonate ester formation.
  • Solvent Impact: Dichloromethane provides higher yields compared to THF due to better solubility of intermediates.

Stepwise Synthesis via Carboxylic Acid Intermediate

Sulfonamidation Followed by Esterification

This route first forms 3-((4-chlorophenyl)sulfonamido)propanoic acid, which is subsequently esterified.

Step 1: Sulfonamidation

  • React 3-aminopropanoic acid with 4-chlorobenzenesulfonyl chloride in aqueous NaOH (2.0 eq) at 0–5°C.
  • Acidify with HCl to precipitate the carboxylic acid.

Step 2: Esterification

  • Reflux the acid with ethanol (10 eq) and concentrated H₂SO₄ (0.1 eq) for 6 hours.
  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Key Data:

  • Overall Yield: 65–72%
  • Advantage: Avoids handling moisture-sensitive intermediates.

Catalytic Esterification Alternatives

  • Mitsunobu Conditions: Using triphenylphosphine and diethyl azodicarboxylate (DEAD) improves esterification efficiency (yield: 88%) but increases cost.

Nucleophilic Alkylation Approach

Zinc-Mediated Coupling

Adapted from α-aminophosphonate synthesis, this method employs ethyl iodoacetate and diethylzinc (Et₂Zn) to construct the propanoate chain.

Procedure:

  • React 4-chlorobenzenesulfonamide (1.0 eq) with ethyl iodoacetate (2.0 eq) in acetonitrile.
  • Add Et₂Zn (1.2 eq) at 0°C and stir for 2 hours.
  • Quench with NH₄Cl, extract with ethyl acetate, and purify via recrystallization (ethanol:water).

Key Data:

  • Yield: 82%
  • Side Products: <5% dialkylated species

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
Direct Sulfonamidation 78–85 >98 Low High
Stepwise Synthesis 65–72 95–97 Moderate Moderate
Zinc-Mediated Alkylation 82 98 High Low

Trade-offs:

  • Direct Method: Optimal for industrial-scale production due to minimal steps.
  • Zinc-Mediated: Suitable for lab-scale but limited by reagent cost.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.48 (t, 2H, CH₂CO), 3.32 (t, 2H, SO₂NHCH₂), 7.52–7.89 (m, 4H, Ar-H).
  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1320 cm⁻¹ (SO₂ asym), 1165 cm⁻¹ (SO₂ sym).

Chromatographic Purity

  • HPLC (C18 column): Retention time = 8.2 min (methanol:water, 70:30).

Industrial-Scale Considerations

Patent WO2018029711A2 highlights critical parameters for scalability:

  • Solvent Recovery: Cyclohexane and dichloromethane are recycled via distillation.
  • Catalyst Efficiency: Palladium acetate reduces reaction times in coupling steps.

Chemical Reactions Analysis

2.1. Sulfonamide Formation

The sulfonamide group is formed via a nucleophilic aromatic substitution mechanism, where the activated sulfonoyl chloride reacts with a primary or secondary amine. This typically occurs under mild conditions (e.g., room temperature in DMF) with a coupling agent to enhance efficiency .

2.2. Hydrolysis

Under acidic or basic conditions, the ester group undergoes hydrolysis to form the corresponding carboxylic acid. For example:

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate+H2OH+/OH3-((4-chlorophenyl)sulfonamido)propanoic acid+Ethanol\text{Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{3-((4-chlorophenyl)sulfonamido)propanoic acid} + \text{Ethanol}

This reaction is critical for studying bioavailability or enzymatic interactions .

3.1. Enzyme Inhibition

The sulfonamide group in this compound is leveraged for targeting enzyme active sites , particularly in medicinal chemistry. For example:

  • Norovirus 3CLpro inhibition : The sulfonamide group interacts with the S4 subsite of the enzyme, enhancing binding affinity. Structural modifications (e.g., substituents on the sulfonamide) significantly impact potency, as shown in analogous derivatives .

  • Hydrophobic interactions : The 4-chlorophenyl group contributes to non-covalent binding in enzyme pockets, a strategy observed in carbamate and sulfonamide derivatives .

Compound FeatureImpact on PotencyReference Data
Sulfonamide linkageEnhanced bindingTable 2,
4-Chlorophenyl substituentImproved affinityTable 1,

Analytical Data and Characterization

Structural confirmation for similar sulfonamide derivatives involves:

  • 1H NMR : Key signals include the ethyl ester group (δ ~4.10–3.87 ppm, m) and sulfonamide protons (δ ~5.95–5.58 ppm, d) .

  • 13C NMR : Carbonyl carbons (δ ~160–190 ppm) and sulfonamide carbons (δ ~70–80 ppm) .

Physical properties (adapted from ):

  • Melting point : ~68–70°C (decomposition)

  • Solubility : Organic solvents (e.g., EtOAc, CHCl₃)

Scientific Research Applications

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with sulfonamide moieties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate involves its interaction with biological targets, such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phosphoryl and Aryl Modifications

Compounds such as Ethyl 3-(3,4-dichlorophenyl)-3-(dimethoxyphosphoryl)-3-((4-methylphenyl)sulfonamido)propanoate (7h) and Ethyl 3-(dimethoxyphosphoryl)-3-((4-methylphenyl)sulfonamido)-3-(perfluorophenyl)propanoate (7o) () share the sulfonamido-propanoate core but differ in substituents:

  • 7h features a 3,4-dichlorophenyl group and a methylphenyl sulfonamido moiety, yielding a higher melting point (109–110°C) compared to non-phosphorylated analogs.
  • 7o incorporates a perfluorophenyl group, resulting in a lower melting point (oil form) due to increased steric bulk and electronic effects .
    These phosphorylated derivatives exhibit enhanced antiproliferative activity in preliminary assays, likely due to improved target binding via phosphorus-mediated interactions .

Esters with Simpler Substituents

Such compounds are primarily used as flavoring agents (e.g., Ethyl 3-(methylthio)propanoate in pineapple aroma, ) or synthetic intermediates. The absence of the sulfonamido group drastically lowers their pharmacological relevance but improves volatility and odor profiles .

Halogen and Heterocyclic Variants

Amino- and Hydroxy-Functionalized Derivatives

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2, ) adds amino and hydroxy groups, increasing solubility and enabling salt formation. This modification is critical for improving bioavailability in drug candidates .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name Substituents Melting Point/Form Yield (%) Key Functional Groups Reference ID
Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate 4-Chlorophenyl, sulfonamido Not reported 76–92%* Sulfonamido, ester [1, 5]
Ethyl 3-(4-chlorophenyl)propanoate 4-Chlorophenyl Not reported N/A Ester [6, 9]
Compound 7h 3,4-Dichlorophenyl, phosphoryl 109–110°C 86% Phosphoryl, sulfonamido, ester [1]
Compound 7o Perfluorophenyl, phosphoryl Oil 92% Phosphoryl, sulfonamido, ester [5]
Compound 7r 5-Chlorothiophen-2-yl, phosphoryl 93–94°C 76% Thiophene, phosphoryl, ester [5]

*Yields vary based on substituents and synthetic routes.

Biological Activity

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the compound's synthesis, biological activity, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl propanoate with a sulfonamide precursor. The general procedure includes:

  • Reagents : Ethyl propanoate, 4-chlorobenzenesulfonamide, and a suitable coupling agent.
  • Conditions : The reaction is usually conducted in a solvent such as DMF (N,N-Dimethylformamide) at elevated temperatures.
  • Purification : The product is purified using column chromatography to obtain the desired compound in high yield.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCR5 (non-malignant), and SKOV3 (ovarian cancer).
  • IC50 Values : The compound showed an IC50 value of approximately 14.17 ± 0.41 µM against A549 cells, indicating moderate cytotoxicity . In comparison, derivatives with similar structures exhibited varying degrees of selectivity and potency.
CompoundCell LineIC50 (µM)Selectivity
This compoundA54914.17 ± 0.41High
Derivative AA5492.66 ± 0.26Moderate
Derivative BSKOV3>50Low

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against several pathogens. Although specific data on this compound is limited, related sulfonamide compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Study on Cytotoxicity :
    • A study investigated the cytotoxic effects of various sulfonamide derivatives on A549 and MCR5 cell lines, revealing that modifications in the sulfonamide group significantly influenced biological activity .
  • Antimicrobial Efficacy :
    • Research has demonstrated that compounds with a sulfonamide moiety can inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in folate biosynthesis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-chlorobenzenesulfonamide and ethyl 3-bromopropanoate. Reaction conditions (e.g., solvent polarity, temperature) are optimized to enhance yield. Purification often involves column chromatography or recrystallization, as demonstrated in analogous sulfonamide ester syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

NMR : To confirm the sulfonamido group (¹H/¹³C chemical shifts) and ester moiety.

IR : To identify N–H (sulfonamide) and C=O (ester) stretching vibrations.

Mass Spectrometry : For molecular ion validation and fragmentation pattern analysis.

Single-Crystal X-ray Diffraction : For absolute structural confirmation, as applied in related chlorophenyl derivatives .

Q. How do solubility properties impact experimental design for this compound?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions, while limited solubility in water necessitates organic-phase workups. Solvent selection is guided by analogs like ethyl 3-(4-chlorophenyl)propanoate, which show similar behavior .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve molecular geometry and data contradictions?

  • Methodological Answer :

Data Collection : Use a Bruker SMART APEXII CCD diffractometer (Mo/Kα radiation) .

Structure Solution : Apply SHELXS-97 for phase determination via direct methods .

Refinement : Refine anisotropic displacement parameters with SHELXL-97, cross-validated against DFT-calculated geometries to resolve discrepancies .

Visualization : ORTEP-3 for Windows generates thermal ellipsoid plots to assess positional uncertainty .

Q. What strategies address conflicting spectroscopic and computational data?

  • Methodological Answer :

Cross-Validation : Compare experimental NMR/IR data with DFT-predicted spectra (e.g., Gaussian09).

Electron Density Analysis : Use SHELXL refinement to identify outliers in bond lengths/angles .

Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations.

Q. How does the sulfonamido group influence reactivity in nucleophilic environments?

  • Methodological Answer : The electron-withdrawing sulfonamido group increases electrophilicity at the β-carbon of the ester, enabling nucleophilic attacks (e.g., hydrolysis, amidation). This is observed in related compounds like ethyl 2-(4-chlorophenoxy)propanoate, where steric and electronic effects dictate reaction pathways .

Q. What crystallographic software is recommended for structural analysis?

  • Methodological Answer :

SHELX Suite : SHELXL for refinement, SHELXS for structure solution .

WinGX : Integrates SHELX programs and provides tools for data reduction and validation .

ORTEP-3 : For visualizing anisotropic displacement parameters and molecular packing .

Q. How are multi-step syntheses optimized for high yield and purity?

  • Methodological Answer :

Stepwise Protection : Protect reactive groups (e.g., sulfonamido nitrogen) during intermediate steps.

Temperature Control : Use low temperatures (-20°C) to minimize side reactions, as seen in ethyl 3-(methylsulfonyl)propanoate syntheses .

Purification : Employ gradient elution in column chromatography or preparative HPLC for challenging separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.